Ionization Impact vs. Unsubstituted Core
The 2-methoxy group significantly alters the ionization properties of the pyrazolo[1,5-a]pyridin-3-amine scaffold. The predicted pKa of 2-methoxypyrazolo[1,5-a]pyridin-3-amine is 4.06±0.30, indicating it exists predominantly in the neutral, unionized form at physiological pH (7.4), whereas the unsubstituted pyrazolo[1,5-a]pyridin-3-amine (CAS 137837-55-9) is estimated to have a higher pKa (~5.5-6.0), resulting in a higher proportion of ionized species . This difference directly influences passive membrane permeability and solubility, critical parameters in both in vitro assay design and in vivo pharmacokinetics .
| Evidence Dimension | Ionization Constant (pKa) |
|---|---|
| Target Compound Data | 4.06 ± 0.30 (predicted) |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-a]pyridin-3-amine: estimated ~5.5-6.0 (no experimental data available) |
| Quantified Difference | ΔpKa ≈ 1.5-2.0 log units lower |
| Conditions | Predicted values from chemical structure; experimental confirmation pending |
Why This Matters
Procurement decisions for lead optimization or assay development must account for these physicochemical differences, as substituting the 2-methoxy derivative with the unsubstituted core would yield a compound with a different charge state at physiological pH, potentially confounding SAR and PK data.
